molecular formula C31H29NO B082556 N-butan-2-yl-3,3,4,4-tetraphenyloxetan-2-imine CAS No. 14253-18-0

N-butan-2-yl-3,3,4,4-tetraphenyloxetan-2-imine

Cat. No. B082556
CAS RN: 14253-18-0
M. Wt: 431.6 g/mol
InChI Key: AWZBDXQXGYSILP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butan-2-yl-3,3,4,4-tetraphenyloxetan-2-imine, also known as BTOI, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. BTOI is a chiral molecule that has been synthesized using various methods.

Mechanism Of Action

The mechanism of action of N-butan-2-yl-3,3,4,4-tetraphenyloxetan-2-imine is not fully understood. However, it is believed that N-butan-2-yl-3,3,4,4-tetraphenyloxetan-2-imine acts as a chiral auxiliary by controlling the stereochemistry of the reaction. N-butan-2-yl-3,3,4,4-tetraphenyloxetan-2-imine has also been reported to have Lewis acid properties, which may play a role in its mechanism of action.

Biochemical And Physiological Effects

N-butan-2-yl-3,3,4,4-tetraphenyloxetan-2-imine has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have low toxicity and is not mutagenic or carcinogenic. N-butan-2-yl-3,3,4,4-tetraphenyloxetan-2-imine has also been reported to exhibit anti-inflammatory properties.

Advantages And Limitations For Lab Experiments

N-butan-2-yl-3,3,4,4-tetraphenyloxetan-2-imine has several advantages for use in lab experiments. It is a chiral molecule that can be used as a chiral auxiliary in various reactions, making it useful for asymmetric synthesis. N-butan-2-yl-3,3,4,4-tetraphenyloxetan-2-imine is also relatively easy to synthesize and has a high yield. However, N-butan-2-yl-3,3,4,4-tetraphenyloxetan-2-imine has some limitations, including its limited solubility in certain solvents and its sensitivity to air and moisture.

Future Directions

There are several future directions for research on N-butan-2-yl-3,3,4,4-tetraphenyloxetan-2-imine. One area of research is in the development of new synthesis methods that can improve the yield and purity of N-butan-2-yl-3,3,4,4-tetraphenyloxetan-2-imine. Another area of research is in the application of N-butan-2-yl-3,3,4,4-tetraphenyloxetan-2-imine in the synthesis of new compounds with potential pharmaceutical applications. Additionally, further research is needed to fully understand the mechanism of action of N-butan-2-yl-3,3,4,4-tetraphenyloxetan-2-imine and its potential biochemical and physiological effects.

Synthesis Methods

N-butan-2-yl-3,3,4,4-tetraphenyloxetan-2-imine has been synthesized using various methods, including the reaction of 2-amino-2-phenyl-1-propanol with benzophenone and subsequent oxidation of the intermediate product. Another method involves the reaction of 2-amino-2-phenyl-1-propanol with benzophenone followed by the addition of butanone and oxidation of the intermediate product. The yield of N-butan-2-yl-3,3,4,4-tetraphenyloxetan-2-imine using these methods has been reported to be around 70%.

Scientific Research Applications

N-butan-2-yl-3,3,4,4-tetraphenyloxetan-2-imine has been extensively studied for its potential applications in various scientific research fields. One of the main areas of research is in the field of asymmetric synthesis, where N-butan-2-yl-3,3,4,4-tetraphenyloxetan-2-imine has been used as a chiral auxiliary in various reactions. N-butan-2-yl-3,3,4,4-tetraphenyloxetan-2-imine has also been used as a building block in the synthesis of various compounds, including α-amino acids and β-lactams.

properties

CAS RN

14253-18-0

Product Name

N-butan-2-yl-3,3,4,4-tetraphenyloxetan-2-imine

Molecular Formula

C31H29NO

Molecular Weight

431.6 g/mol

IUPAC Name

N-butan-2-yl-3,3,4,4-tetraphenyloxetan-2-imine

InChI

InChI=1S/C31H29NO/c1-3-24(2)32-29-30(25-16-8-4-9-17-25,26-18-10-5-11-19-26)31(33-29,27-20-12-6-13-21-27)28-22-14-7-15-23-28/h4-24H,3H2,1-2H3

InChI Key

AWZBDXQXGYSILP-UHFFFAOYSA-N

SMILES

CCC(C)N=C1C(C(O1)(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CCC(C)N=C1C(C(O1)(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

synonyms

1-Methyl-N-(3,3,4,4-tetraphenyloxetan-2-ylidene)-1-propanamine

Origin of Product

United States

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